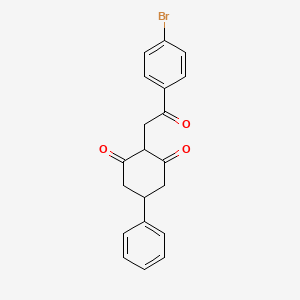
2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached . It also has a cyclohexane ring, which is a six-membered carbon ring, and two carbonyl groups (C=O), which are commonly found in a wide range of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography , NMR spectroscopy , and computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Bromophenyl groups can undergo various reactions, including coupling reactions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various analytical techniques. These might include melting point determination, NMR, IR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The crystal structure and synthesis processes involving similar compounds are of interest in crystallography to understand molecular interactions and bonding. For example, the crystal structure analysis of derivatives through Biginelli-type cyclocondensation reveals insights into the geometrical configuration and atomic coordinates, providing a foundation for further chemical and pharmaceutical applications (Candan et al., 2001).
Organic Synthesis and Chemical Reactions
These compounds are pivotal in organic synthesis, serving as intermediates for producing diverse heterocyclic compounds. They are utilized in reactions such as oxidation processes, where specific derivatives are transformed into dione or enone structures, offering pathways for further chemical modifications and applications (Sato et al., 1977).
Electrophilic Iodination and Selective Synthesis
The mild electrophilic nature of related compounds allows for selective iodination of electron-rich aromatics, demonstrating their utility in synthesizing α-iodinated carbonyl compounds from allylic alcohols, showcasing their potential in synthetic organic chemistry (Martinez-Erro et al., 2017).
Catalysis and Material Science
In material science, these compounds contribute to the development of new catalysts and materials. For instance, the synthesis and characterization of metal complexes with these compounds have been studied for their antimicrobial properties and potential applications in material science, highlighting their versatile utility beyond simple chemical reactions (Sampal et al., 2018).
Antimicrobial and Biological Studies
Derivatives have been explored for their biological activities, including antimicrobial properties. Studies have synthesized and characterized transition metal complexes, examining their efficacy against various bacteria and fungi, which could pave the way for new therapeutic agents (Ghorab et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-5-phenylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c21-16-8-6-14(7-9-16)18(22)12-17-19(23)10-15(11-20(17)24)13-4-2-1-3-5-13/h1-9,15,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCVKOUSDSIMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)
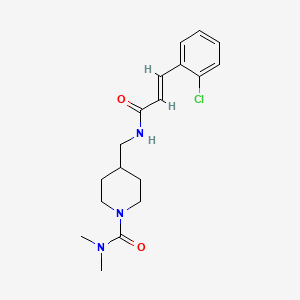
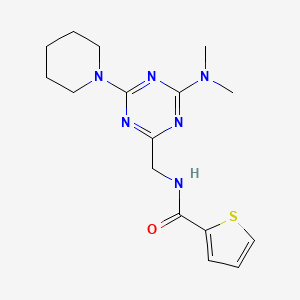
![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)
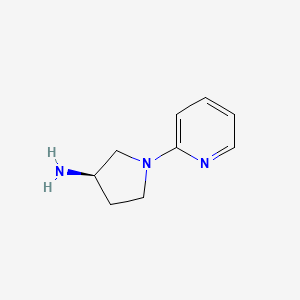
![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)
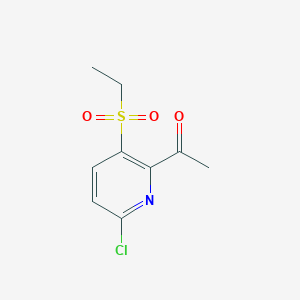
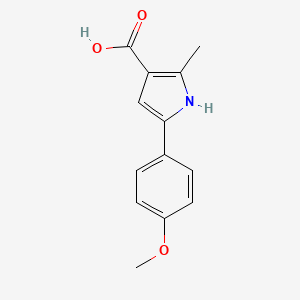
![Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2741071.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide](/img/structure/B2741076.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2741077.png)
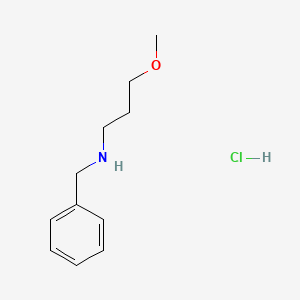
![2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2741080.png)